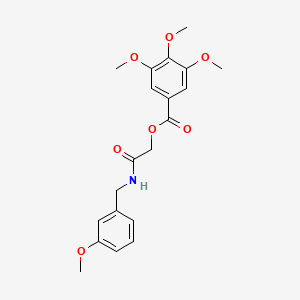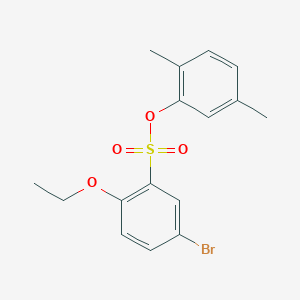![molecular formula C21H26N4O3 B2779969 2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034428-54-9](/img/structure/B2779969.png)
2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been studied for their potential therapeutic applications . The compound has a complex structure that includes a piperazine ring linked to a 2-methoxyphenyl unit .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This piperazine ring is linked to a 2-methoxyphenyl unit .科学的研究の応用
Neuroprotective and Cytostatic Activity
Research into pyridazino(4,5-b)indole-1-acetamide compounds, a category that includes structures similar to the chemical compound , indicates potential activity across several domains including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. These findings suggest a broad spectrum of therapeutic possibilities, highlighting the compound's versatility in biomedical research (Habernickel, 2002).
Dopamine Receptor Partial Agonists
Compounds with 1,4-disubstituted aromatic piperazine structures have been recognized for their affinity towards aminergic G protein-coupled receptors. Specifically, modifications incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage have yielded high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential for novel therapeutic applications, such as antipsychotic treatments (Möller et al., 2017).
Antimycobacterial and Antitubercular Properties
A series of Mannich bases derived from pyrazinamide, incorporating various substituted piperazines, have demonstrated antimycobacterial activity both in vitro and in vivo against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new antitubercular agents (Sriram et al., 2006).
Analgesic and Anti-inflammatory Agents
The synthesis of new Mannich bases of arylpyridazinones, incorporating piperazine derivatives, has shown promising analgesic and anti-inflammatory properties. These compounds, especially those with specific structural features, have outperformed standard drugs in tests, indicating their potential as new therapeutic agents in managing pain and inflammation (Gökçe et al., 2005).
Antimicrobial Activities
Research on fluoroquinolone-based 4-thiazolidinones and other derivatives incorporating piperazine has highlighted their antimicrobial efficacy. These compounds exhibit significant antibacterial and antifungal activities, supporting their potential use in treating infections (Patel & Patel, 2010).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with its targets results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptor affects various biochemical pathways. These pathways are involved in the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are significant. Most of the novel compounds showed alpha1-adrenergic affinity, indicating their potential as alpha1-adrenergic receptor antagonists .
特性
IUPAC Name |
2-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15(25-20(26)14-16-6-5-7-17(16)22-25)21(27)24-12-10-23(11-13-24)18-8-3-4-9-19(18)28-2/h3-4,8-9,14-15H,5-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDHEAVZPWULKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)N3C(=O)C=C4CCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

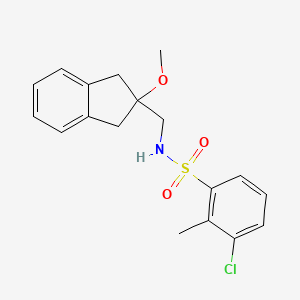
![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)
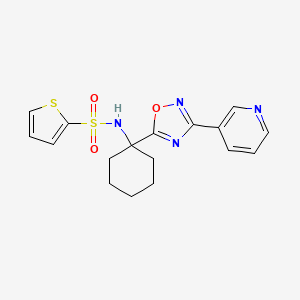
![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
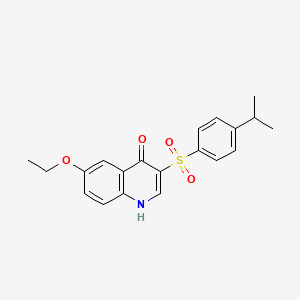
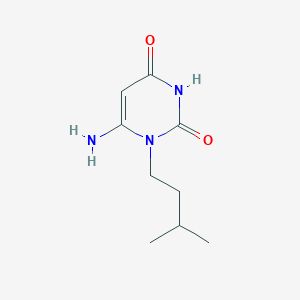
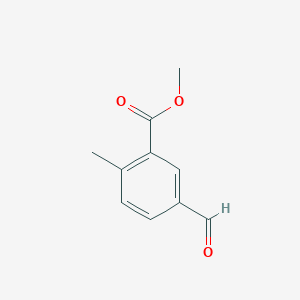
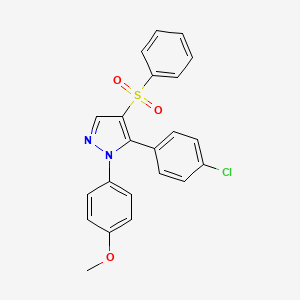
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
